2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide
Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide.
Formation of Intermediate: The reaction of amines with 2-chloroacetyl chloride forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization with hydrazinecarbothioamide and carbon disulfide to form the thiadiazole ring.
Final Step:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfanyl groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of other thiadiazole derivatives with potential biological activities.
Biology: It has shown inhibitory activity against certain enzymes, making it a candidate for enzyme inhibition studies.
Medicine: The compound has been evaluated for its antimicrobial and anticancer properties, showing promise as a therapeutic agent.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways . The compound has been shown to inhibit the activity of certain enzymes, such as urease, by binding to their active sites. This inhibition disrupts the normal function of the enzymes, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide can be compared with other thiadiazole derivatives, such as:
2-amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and anti-inflammatory properties.
2-amino-5-phenyl-1,3,4-thiadiazole: Used in the synthesis of various pharmaceuticals.
2-amino-5-ethylthio-1,3,4-thiadiazole: Exhibits significant biological activities, including anticonvulsant and anxiolytic effects.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2S2/c13-8-1-3-9(4-2-8)19-6-5-15-10(18)7-20-12-17-16-11(14)21-12/h1-4H,5-7H2,(H2,14,16)(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYIBNHTWIQKGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)CSC2=NN=C(S2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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